4-tert-butyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound known for its significant role in medicinal chemistry. It is often studied for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylmethyl intermediate: This involves the reaction of cyclohexylmethyl chloride with 4-methylpiperazine under basic conditions to form the cyclohexylmethyl-4-methylpiperazine intermediate.
Coupling with benzoyl chloride: The intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-tert-butyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-tert-butyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the piperazine ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C23H37N3O |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C23H37N3O/c1-22(2,3)20-10-8-19(9-11-20)21(27)24-18-23(12-6-5-7-13-23)26-16-14-25(4)15-17-26/h8-11H,5-7,12-18H2,1-4H3,(H,24,27) |
InChI Key |
NKXGFAHVHMZMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.